molecular formula C19H16N2O2S B2885166 N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide CAS No. 941976-90-5

N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide

Cat. No. B2885166
CAS RN: 941976-90-5
M. Wt: 336.41
InChI Key: NABRHSGMILMGKZ-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide, also known as MPT0B390, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the benzothiazole family and has been found to exhibit promising biological activity.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Alborz et al. (2018) explored the synthesis and biological evaluation of benzothiazole-substituted β-lactam hybrids, starting from (benzo[d]thiazol-2-yl)phenol. This research marked the first use of (benzo[d]thiazol-2-yl)phenoxyacetic acid as a ketene source for synthesizing monocyclic 2-azetidinones. These compounds displayed antimicrobial activities against various bacterial strains and antimalarial potency, alongside hemolytic activity and mammalian cell toxicity surveys, suggesting potential medicinal applications (Alborz et al., 2018).

Antimicrobial and Anticancer Properties

Research on phenoxyacetamide derivatives has revealed their antimicrobial potential. For instance, a study by Raffa et al. (2002) synthesized N-(5-methylisoxazol-3-yl)-2 or 3 or 4-(phenoxyacetamido)benzamides and evaluated their in vitro antimicrobial activity, although the compounds showed limited activity at the concentrations tested (Raffa et al., 2002). Another study by Havrylyuk et al. (2010) reported the antitumor screening of 4-thiazolidinones with a benzothiazole moiety, highlighting compounds with significant anticancer activity against various cancer cell lines, underscoring the therapeutic potential of these compounds (Havrylyuk et al., 2010).

Corrosion Inhibition

Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions. The study synthesized derivatives that demonstrated superior corrosion inhibition efficiency, showcasing the application of benzothiazole compounds in protecting metals from corrosion (Hu et al., 2016).

Spectroscopic and Quantum Mechanical Studies

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs. This research provided insights into the compounds' photochemical and thermochemical properties, suggesting their utility as photosensitizers in dye-sensitized solar cells due to their light harvesting efficiency (Mary et al., 2020).

properties

IUPAC Name

N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-3-11-21-16-10-9-14(2)12-17(16)24-19(21)20-18(22)13-23-15-7-5-4-6-8-15/h1,4-10,12H,11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABRHSGMILMGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide

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